2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid
Overview
Description
2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid, also known as AMAA, is a synthetic compound belonging to the adamantane class of molecules. Adamantane is a polycyclic hydrocarbon composed of three fused cyclohexane rings, forming a chair-like structure. Adamantane derivatives are known to exhibit a variety of biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. AMAA is one such derivative, and has been studied for its potential as a therapeutic agent.
Scientific Research Applications
Adamantane-Isothiourea Hybrid Derivatives
A study focused on adamantane-isothiourea hybrid derivatives, revealing that these compounds exhibit potent broad-spectrum antibacterial activity against certain pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, they showed significant oral hypoglycemic activity in streptozotocin-induced diabetic rats, presenting a promising avenue for the development of new antimicrobial and hypoglycemic agents (Al-Wahaibi et al., 2017).
Physical-Chemical Properties and Biological Activity
2-((5-(Adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acid Esters
This study elaborates on the synthesis and physical-chemical properties of a specific group of esters. These esters are noted for their high biological activity and potential as intermediates for the synthesis of other biologically active substances (Odyntsova, 2017).
Chemical Reaction and Synthesis
Reaction with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate
An investigation into the chemical reaction involving adamantane derivatives with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides and other by-products, showcases the diverse reactivity and potential utility of adamantane derivatives in synthetic chemistry (Novakov et al., 2017).
Structural Analysis and Molecular Docking
Crystallographic and Theoretical Exploration
This research delves into the crystal structures of potential chemotherapeutic agents containing adamantane derivatives. The study provides insights into the molecular conformations, intermolecular interactions, and the potential binding at the active site of human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).
properties
IUPAC Name |
2-(1-adamantyl)-2-morpholin-4-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFNONVOLLBTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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